{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol
Description
Properties
IUPAC Name |
(3-methylimidazo[1,5-a]pyridin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-10-8(6-12)9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXAQBBZJMRXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol is a compound of interest due to its potential biological activities, including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound by reviewing various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features an imidazole ring fused with a pyridine structure, contributing to its biological reactivity. The presence of hydroxymethyl groups enhances its solubility and interaction with biological targets.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate important biological pathways leading to observed effects such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of cancer cells by interfering with cell cycle regulation.
- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains by disrupting their metabolic processes .
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial effects of this compound have been studied against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
A series of studies have investigated the biological activity of this compound:
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with various concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via caspase activation .
- Animal Models : In vivo studies using mouse models showed that administration of this compound led to significant tumor reduction compared to control groups. This suggests that the compound may effectively inhibit tumor growth in a physiological environment .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption characteristics and bioavailability profiles, which are essential for effective treatment outcomes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol exhibits potential anticancer properties. It is believed to interact with specific molecular targets involved in cancer progression. Studies have shown its efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could significantly reduce tumor growth in xenograft models of human cancers .
Mutagenicity Studies
The compound has also been investigated for its mutagenic effects. It is structurally related to known mutagens and carcinogens, which raises concerns about its safety profile in biological systems. Research has focused on its ability to form DNA adducts, which is a critical step in the carcinogenic process. In vitro studies have shown that this compound can lead to mutations in bacterial and mammalian cells .
Organic Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol serves as a versatile building block for the synthesis of more complex organic molecules. Its unique nitrogen-containing structure allows for various chemical modifications, enhancing its utility in creating novel compounds with desired biological activities .
Synthesis of Derivatives
The compound can undergo several transformations including oxidation and reduction reactions to yield various derivatives. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can yield alkanes . This versatility makes it an essential intermediate in the development of pharmaceuticals and agrochemicals.
Biological Research
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol. It has shown activity against a range of pathogens including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Animal models have indicated that it could mitigate oxidative stress and inflammation in neuronal tissues .
Table 1: Summary of Biological Activities
Table 2: Synthetic Transformations
| Transformation Type | Product Formed | Yield (%) |
|---|---|---|
| Oxidation | Aldehyde or Carboxylic Acid | Variable |
| Reduction | Alkane | Variable |
| Substitution | Various Substituted Derivatives | Variable |
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol derivatives, researchers found that specific modifications enhanced their potency against breast cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit tumor growth in vivo.
Case Study 2: Mutagenicity Assessment
A comprehensive mutagenicity assessment was conducted using Ames test protocols on several derivatives of 3-Methylimidazo[1,5-a]pyridin-1-ylmethanol. The results indicated a dose-dependent increase in mutagenic activity compared to controls, suggesting potential risks associated with exposure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol
Structural Differences : The ethyl-substituted analog replaces the methyl group at the 3-position with an ethyl chain. This increases hydrophobicity and steric bulk.
Synthesis : Similar cyclization methods apply, but the starting material includes an ethyl-substituted precursor.
Properties :
- Molecular Weight : 176.21 g/mol (vs. 162.19 g/mol for the methyl derivative).
- Purity : ≥95% (similar to the methyl variant) .
Applications : The ethyl group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitor scaffolds .
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol
Structural Differences : The imidazole ring is fused to pyridine at positions [1,2-a] instead of [1,5-a], altering the ring’s electronic distribution. The hydroxymethyl group is at the 8-position.
Synthesis : Requires distinct cyclization pathways due to the [1,2-a] fusion.
Properties :
- Molecular Weight : 162.19 g/mol (identical to the target compound but with different reactivity).
(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine
Functional Group Variation : The hydroxymethyl group is replaced by an amine (-NH₂).
Synthesis : Achieved via reductive amination of the aldehyde intermediate or substitution reactions.
Properties :
- Molecular Weight : 161.20 g/mol.
- Applications : The amine group enables covalent binding to biological targets, useful in protease inhibitor design .
[3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine
Substituent Variation : A 4-chlorophenyl group at the 3-position and an amine at the 1-position.
Synthesis : Suzuki coupling introduces the aryl group, followed by functionalization of the hydroxymethyl group .
Properties :
- Bioactivity : The chloroaryl group enhances electron-withdrawing effects, improving binding affinity to targets like GSK-3β .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The imidazo[1,5-a]pyridine core allows diverse functionalization via Suzuki coupling, cyclization, and substitution, enabling tailored pharmacokinetic properties .
- Bioactivity Trends : Methyl and ethyl substituents at the 3-position enhance metabolic stability, while hydroxymethyl groups improve solubility. Amine derivatives show higher target engagement but reduced oral bioavailability .
- Ring Fusion Impact : [1,5-a] fused systems exhibit superior kinase inhibition compared to [1,2-a] analogs due to optimal aromatic overlap with ATP-binding pockets .
Preparation Methods
Ritter-Type Reaction Catalyzed Synthesis Using Bi(OTf)3 and p-TsOH
A highly efficient method involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in combination with para-toluenesulfonic acid monohydrate (p-TsOH·H2O). This approach is notable for converting benzylic alcohols into benzylic cations, which then undergo nucleophilic attack by nitriles, followed by intramolecular cyclization to form the imidazo[1,5-a]pyridine core.
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- Starting material: 3-methylimidazo[1,5-a]pyridine precursor with a benzylic alcohol moiety.
- Catalyst: Bi(OTf)3 (5 mol%)
- Acid: p-TsOH·H2O (7.5 equivalents)
- Solvent: 1,2-dichloroethane (DCE)
- Nitrile nucleophile: acetonitrile or substituted nitriles
- Reaction conditions: Heated at 150 °C overnight in a sealed tube
- Workup: Quenched with saturated NaHCO3, extracted with ethyl acetate, dried, and purified by silica gel chromatography
-
- Yields range from moderate to excellent (33% to 95%), depending on the nitrile substrate.
- Substrates bearing hydroxyl and bromine groups tolerated well (up to 86% yield).
- Naphthalenenitrile substrate gave excellent yield (95%).
- Some substrates like para-iodobenzonitrile gave lower yields (33%).
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- Formation of a carbocation intermediate from benzylic alcohol.
- Nucleophilic attack by nitrile forms a nitrilium ion.
- Intramolecular cyclization with the pyridine nitrogen and rearomatization yields the product.
- Side reactions include nucleophilic addition of alcohol to nitrilium ion leading to hydrolysis products.
This method is notable for its broad substrate tolerance and operational simplicity, making it a robust choice for synthesizing {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol derivatives.
Multicomponent Reaction (MCR) Approaches: Ugi-Azide Four-Component Reaction
Multicomponent reactions offer a one-pot, efficient synthesis of imidazo[1,5-a]pyridine derivatives including 3-methyl-substituted analogs.
-
- Components: aldehyde, tritylamine, isocyanide, and azidotrimethylsilane.
- Solvent: Methanol (0.5 M)
- Conditions: Room temperature stirring for 18 hours.
- Post-reaction: Acidic treatment (4 N HCl/dioxane) and acetylation with Ac2O at 75 °C to induce cyclization and formation of the imidazo[1,5-a]pyridine ring.
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- High yields (up to 90%) of 1-tetrazolyl-3-methylimidazo[1,5-a]pyridines.
- The process involves in situ deprotection and N-acylation-cyclization steps.
- Versatile for diverse isocyanides and picolinaldehydes, allowing structural diversity.
Cyclocondensation Using Nitroalkane Activation by Polyphosphoric Acid (PPA)
Another innovative approach uses electrophilic activation of nitroalkanes by polyphosphoric acid to cyclize with 2-(aminomethyl)pyridine, forming imidazo[1,5-a]pyridine derivatives.
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- Nitroalkane (e.g., nitroethane) is heated with PPA at 110 °C.
- 2-(Aminomethyl)pyridine is added in portions, and the mixture stirred for 3 hours.
- Quenching with ice-cold water and neutralization followed by extraction yields the product.
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- Efficient cyclization under relatively mild conditions.
- Avoids use of metal catalysts.
- Produces imidazo[1,5-a]pyridines with good selectivity.
Direct Hydroxymethylation of Imidazo[1,5-a]pyridines
Hydroxymethylation at the nitrogen position of imidazo[1,5-a]pyridines to form methanol derivatives can be achieved via reaction with formaldehyde or related aldehydes.
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- React 3-arylimidazo[1,5-a]pyridine with an aqueous solution of formaldehyde.
- Stir at room temperature overnight.
- Workup involves quenching with water, extraction with ethyl acetate, drying, and purification by chromatography.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Ritter-Type Reaction (Bi(OTf)3/p-TsOH) | Bi(OTf)3 (5 mol%), p-TsOH·H2O, DCE, 150 °C, nitriles | 33% – 95% | Broad substrate scope, efficient | High temperature, sealed tube |
| Multicomponent Ugi-Azide Reaction | Aldehyde, tritylamine, isocyanide, azidotrimethylsilane, MeOH, RT | 65% – 90% | One-pot, diverse analogs | Requires multiple components |
| Cyclocondensation with Nitroalkane/PPA | Nitroalkane, 2-(aminomethyl)pyridine, PPA, 110 °C | Moderate to good | Metal-free, mild conditions | Substrate-specific, limited scope |
| Hydroxymethylation with Formaldehyde | Imidazo[1,5-a]pyridine, aqueous formaldehyde, RT | Good | Mild, metal-free, straightforward | Limited to hydroxymethylation step |
Detailed Research Findings and Notes
The Ritter-type methodology is particularly well-documented for synthesizing various imidazo[1,5-a]pyridine derivatives, including those with benzylic alcohol precursors that can be converted into the methanol derivative at the nitrogen position.
Multicomponent reactions (Ugi-azide) provide a versatile platform to introduce the 3-methyl substituent and related functional groups in one pot with high efficiency, which can be adapted to methanol derivatives by appropriate choice of aldehydes and isocyanides.
Cyclocondensation using electrophilically activated nitroalkanes represents a metal-free alternative, beneficial for green chemistry considerations, though it may require further adaptation to optimize yields for methanol derivatives.
Hydroxymethylation of preformed imidazo[1,5-a]pyridines with formaldehyde is a straightforward method to introduce the methanol group at the nitrogen atom, useful for late-stage functionalization.
This comprehensive analysis, based on diverse and authoritative sources, outlines the main synthetic strategies for preparing this compound. Selection of the method depends on the available starting materials, desired substitution pattern, and operational considerations such as reaction conditions and catalyst availability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {3-Methylimidazo[1,5-a]pyridin-1-yl}methanol, and how do reaction conditions influence yield?
- The compound can be synthesized via condensation reactions involving substituted pyridine precursors. For example, imidazo[1,5-a]pyridine derivatives are often prepared using methanol as a solvent with catalytic acetic acid under reflux conditions . Optimizing stoichiometry and reaction time is critical, as excess reagents may lead to by-products like dimethylamine or water, which can reduce yields . Recrystallization from chloroform-methanol mixtures (1:1 v/v) is recommended for purification .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Single-crystal X-ray diffraction (SHELX programs) is the gold standard for structural validation . Complementary methods include H/C NMR to confirm substituent positions and high-resolution mass spectrometry (HRMS) to verify molecular weight . For example, HRMS data matching calculated [M+H] peaks (e.g., 388.1516) ensures accuracy .
Q. What analytical techniques are suitable for assessing purity and stability?
- Reverse-phase HPLC with UV detection is effective for purity analysis (>95%), while thermogravimetric analysis (TGA) evaluates thermal stability . Storage under inert atmospheres (e.g., argon) in anhydrous methanol minimizes degradation, as moisture may hydrolyze the methanol moiety .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for imidazo[1,5-a]pyridine derivatives?
- Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, helping to assign ambiguous signals. For instance, discrepancies between experimental and computed H NMR shifts may indicate conformational flexibility or solvent effects . Pairing DFT with molecular dynamics simulations improves accuracy for flexible substituents .
Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Chemoselective protection of reactive sites (e.g., the methanol group) during intermediate steps prevents unwanted side reactions . For example, using tert-butyldimethylsilyl (TBS) ether protection followed by deprotection with tetrabutylammonium fluoride (TBAF) improves overall yield . Additionally, flow chemistry setups enhance reproducibility for air-sensitive steps .
Q. How do structural modifications to the imidazo[1,5-a]pyridine core influence biological activity?
- Structure-activity relationship (SAR) studies reveal that substituents at the 3-methyl and methanol positions modulate interactions with targets like kinases or oxidoreductases. For example, replacing methanol with propargyl groups enhances inhibitory potency against FAD-dependent enzymes, as shown in crystallographic fragment screening .
Q. What experimental and computational approaches optimize photophysical properties for imaging applications?
- Time-dependent DFT (TD-DFT) predicts absorption/emission spectra, guiding the design of fluorophores. Experimental validation via fluorescence quantum yield measurements (e.g., using integrating spheres) is critical. Derivatives with extended conjugation (e.g., aryl substituents) exhibit redshifted emission, useful for bioimaging .
Methodological Challenges and Solutions
Q. How to address discrepancies in crystallographic data for imidazo[1,5-a]pyridine derivatives?
- Use twin refinement in SHELXL to resolve overlapping electron density in twinned crystals . For poorly diffracting crystals, synchrotron radiation improves resolution. Data collection at cryogenic temperatures (100 K) reduces thermal motion artifacts .
Q. What protocols ensure reproducibility in catalytic oxidation steps during synthesis?
- Strict control of oxygen levels and catalyst loading (e.g., CuBr/1,10-phenanthroline systems) is essential. In-line monitoring via FTIR or Raman spectroscopy tracks reaction progress and intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
